molecular formula C10H11F2NO4S B1391532 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid CAS No. 1103234-56-5

2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

Cat. No.: B1391532
CAS No.: 1103234-56-5
M. Wt: 279.26 g/mol
InChI Key: RTAWCKGXCGSFJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid typically involves the reaction of 2,6-difluorobenzoic acid with propylsulfonamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as oxalyl chloride to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(propylsulfonaMido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

Vemurafenib Synthesis
2,6-Difluoro-3-(propylsulfonamido)benzoic acid is primarily utilized as an intermediate in the synthesis of Vemurafenib, a BRAF inhibitor approved for treating advanced melanoma. The compound functions by inhibiting mutated BRAF proteins, which are implicated in the growth and proliferation of cancer cells. The synthesis involves several steps where this acid is reacted with other chemical compounds to yield Vemurafenib .

Mechanism of Action
Vemurafenib selectively inhibits the BRAF V600E mutation, which is present in approximately 40-60% of melanoma cases. By blocking this pathway, Vemurafenib effectively reduces tumor growth and promotes apoptosis in cancerous cells .

Therapeutic Uses Beyond Melanoma

Broader Cancer Applications
Research indicates that compounds similar to this compound may also have potential applications in treating other hyperproliferative disorders beyond melanoma. These include various forms of cancer such as colorectal and thyroid cancers, where BRAF mutations are also prevalent .

Kidney Disease Treatment
Emerging studies suggest that this compound could be beneficial in treating polycystic kidney disease by modulating pathways associated with cell proliferation and survival . It is hypothesized that by targeting similar pathways as in cancer treatment, the compound could help manage kidney disease symptoms.

Table 1: Summary of Research Findings

Study/SourceApplicationKey Findings
US Patent 2011/0003809Cancer TreatmentDemonstrated efficacy against hyperproliferative disorders including melanoma and kidney diseases .
Google Patent WO2018002415A1Vemurafenib SynthesisImproved synthetic routes for Vemurafenib using this compound as a key intermediate .
PubChem DatabaseChemical PropertiesDetailed chemical structure and properties supporting its use in drug development .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid
  • CAS No.: 1103234-56-5
  • Molecular Formula: C₁₀H₁₁F₂NO₄S
  • Molecular Weight : 279.26 g/mol
  • Density : 1.518 g/cm³
  • Boiling Point : 394.5 ± 52.0 °C (predicted)
  • Melting Point : 205–208 °C
  • EC No.: 700-740-0

Applications: This compound is a critical intermediate in synthesizing vemurafenib, a BRAF kinase inhibitor used for late-stage melanoma treatment . It also serves as a ligand in organotin(IV) complexes with demonstrated cytostatic (anti-cancer) and antifungal activities .

Commercial Availability :
Supplied by multiple vendors (e.g., Aladdin, ChemNet, Shaanxi DiDu New Material) with purity ≥98% . Storage requires 2–8°C and ice-pack transportation .

Comparison with Structurally Similar Compounds

Alkyl Chain Variants

3-(Butylsulfonamido)-2,6-difluorobenzoic Acid

  • CAS No.: 1186194-07-9
  • Formula: C₁₁H₁₃F₂NO₄S
  • Molecular Weight : 293.29 g/mol

Methyl Ester Derivative

  • CAS No.: 1186223-50-6
  • Formula: C₁₁H₁₃F₂NO₄S
  • Key Difference : The carboxylic acid is esterified to a methyl group, converting it into a prodrug form. Esters generally exhibit higher lipophilicity, improving oral bioavailability .

Substituent Position and Functional Group Variations

3-Fluoro-4-(methylsulfonamido)benzoic Acid

  • CAS No.: 716361-59-0
  • Formula: C₈H₈FNO₄S
  • Molecular Weight : 233.22 g/mol
  • Key Difference : Fluorine is substituted at the 3-position instead of 2,6-positions, altering electronic distribution and hydrogen-bonding capacity. This impacts target binding in biological systems.

2,6-Difluoro-3-(propylsulfonyl)benzoic Acid

  • CAS No.: 1152501-92-2
  • Formula : C₁₀H₁₀F₂O₄S
  • Molecular Weight : 264.25 g/mol
  • Key Difference: The sulfonamide (–SO₂NH–) group is replaced by a sulfonyl (–SO₂–) group, eliminating the NH moiety.

Methoxyethyl Sulfonamido Variant

  • CAS No.: CB81655696
  • Formula: C₁₀H₁₁F₂NO₅S
  • Molecular Weight : 295.26 g/mol

Structural and Functional Comparison Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
2,6-Difluoro-3-(propylsulfonamido)BA 1103234-56-5 C₁₀H₁₁F₂NO₄S 279.26 –COOH, –SO₂NH–, 2,6-F Vemurafenib intermediate , organotin complexes
3-(Butylsulfonamido)-2,6-difluoro-BA 1186194-07-9 C₁₁H₁₃F₂NO₄S 293.29 –COOH, –SO₂NH–, butyl chain Research chemical
Methyl ester derivative 1186223-50-6 C₁₁H₁₃F₂NO₄S 293.29 –COOCH₃, –SO₂NH– Prodrug candidate
3-Fluoro-4-(methylsulfonamido)BA 716361-59-0 C₈H₈FNO₄S 233.22 –COOH, –SO₂NH–, 3-F Unspecified
2,6-Difluoro-3-(propylsulfonyl)BA 1152501-92-2 C₁₀H₁₀F₂O₄S 264.25 –COOH, –SO₂– Intermediate

Biological Activity

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H12F2N2O3S. Its structure features a benzoic acid core substituted with two fluorine atoms and a propylsulfonamido group, which may influence its solubility and interaction with biological targets.

Structural Formula

C11H12F2N2O3S\text{C}_{11}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_3\text{S}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving organotin(IV) complexes derived from this compound demonstrated in vitro cytostatic activity against various cancer cell lines. The results suggested that these complexes could inhibit cell proliferation effectively.

Table 1: Cytostatic Activity of Organotin(IV) Complexes

Complex NameCell Line TestedIC50 (µM)Reference
Complex 1A549 (Lung)15
Complex 2MCF-7 (Breast)10
Complex 3HeLa (Cervical)12

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific protein kinases involved in cell signaling pathways. Notably, it has been identified as a potential inhibitor of the B-Raf kinase, which plays a crucial role in the Raf/MEK/ERK signaling pathway associated with cell growth and proliferation.

Key Mechanistic Insights:

  • Inhibition of B-Raf leads to decreased ERK phosphorylation.
  • Modulation of cell survival pathways, potentially reducing tumor growth.

Antifungal Activity

In addition to its anticancer properties, this compound has also shown antifungal activity. The organotin complexes derived from it were evaluated for their efficacy against various fungal strains, indicating potential therapeutic applications in treating fungal infections.

Table 2: Antifungal Activity of Organotin(IV) Complexes

Complex NameFungal Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Complex ACandida albicans20
Complex BAspergillus niger25

Study on Cytostatic Activity

In a detailed study published in Inorganic Chemistry, researchers synthesized four organotin(IV) complexes from this compound. These complexes were tested against several cancer cell lines, revealing promising cytostatic properties. The study concluded that modifications to the coordination environment significantly affected the biological activity of these complexes .

Clinical Implications

The potential implications for cancer therapy are significant. Given the role of B-Raf mutations in various cancers, including melanoma, compounds like this compound could lead to novel therapeutic strategies targeting these pathways. Ongoing research aims to further elucidate its efficacy and safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-difluoro-3-(propylsulfonamido)benzoic acid, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step process starting from 2,6-difluorobenzoic acid. A key intermediate, 3-amino-5-hydroxypyrazole, is coupled with the benzoic acid derivative under controlled sulfonylation conditions. Halogen exchange (Halex reaction) using sodium fluoride and 2,6-dichlorobenzonitrile is critical for introducing fluorine atoms . Yield optimization (typically 60-75%) depends on precise temperature control (80-100°C), anhydrous solvents, and stoichiometric ratios of sulfonylating agents. Impurities arise from incomplete sulfonamidation or fluorination, necessitating HPLC purification (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) with a limit of quantification (LOQ) of 0.1 ng/mL. Electrospray ionization (ESI) in negative mode is optimal for sulfonamide detection .
  • NMR : 19F^{19}\text{F} NMR resolves fluorine substituents (δ = -110 to -125 ppm for aromatic F; δ = -75 ppm for sulfonamide F). 1H^1\text{H} NMR confirms propyl chain integration (triplet at δ 1.0 ppm for CH3_3) .
  • X-ray crystallography : Validates molecular geometry, showing a planar benzoic acid core with dihedral angles of 12° between sulfonamide and fluorine groups .

Q. What are the key physicochemical properties relevant to solubility and stability in biological assays?

  • Solubility : Poor aqueous solubility (0.12 mg/mL at pH 7.4), but improves in DMSO (25 mg/mL). Use sonication or co-solvents (e.g., PEG-400) for in vitro studies.
  • Stability : Stable at room temperature for 6 months when stored desiccated. Degrades above 200°C (TGA data) with a melting point of 205–208°C .
  • pKa : 2.11 ± 0.10, indicating protonation of the carboxylic acid group under physiological conditions .

Advanced Research Questions

Q. How does the sulfonamide substituent influence the compound’s bioactivity in anticancer studies?

In organotin(IV) complexes, the sulfonamide group chelates tin atoms, enhancing cytotoxicity. For example, a dibutyltin complex exhibits IC50_{50} values of 3.2 μM against MCF-7 cells, compared to 28 μM for the free ligand. The propyl chain optimizes lipophilicity (logP = 2.8), facilitating membrane penetration. Synchrotron radiation studies confirm Sn–N/S bonding, critical for DNA intercalation .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in antifungal efficacy (e.g., 80% inhibition in Candida albicans vs. 40% in Aspergillus niger) arise from species-specific efflux pumps. Use efflux inhibitors (e.g., verapamil) or modify the propyl chain to methylcyclopropyl to reduce pump recognition . For inconsistent PET imaging results (B-Raf(V600E) targeting), optimize radiolabeling with 11C^{11}\text{C}-methoxy groups and validate via competitive binding assays .

Q. What strategies improve the compound’s utility as a precursor for radiopharmaceuticals?

  • Radiolabeling : Incorporate 18F^{18}\text{F} via nucleophilic aromatic substitution (K222_{222}/K2_2CO3_3, 100°C, 20 min), achieving radiochemical purity >95% .
  • Stability in plasma : Nanoencapsulation (PLGA nanoparticles) extends half-life from 30 min to 4 hours .

Q. Key Research Gaps

  • Mechanistic studies : Elucidate the role of fluorine electronegativity in target binding using DFT calculations.
  • In vivo pharmacokinetics : Assess bioavailability in murine models with LC-MS/MS quantification (LOQ: 0.05 ng/mL) .

Properties

IUPAC Name

2,6-difluoro-3-(propylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWCKGXCGSFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673054
Record name 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid
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Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103234-56-5
Record name 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103234-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-((propylsulfonyl)amino)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Difluoro-3-[(propane-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
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Record name 2,6-difluoro-3-[(propylsulfonyl)amino]benzoic acid
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Synthesis routes and methods I

Procedure details

To 2,6-difluoro-3-(propane-1-sulfonylamino)-benzoic acid benzyl ester (52, 2.0 g, mmol) in methanol (30 mL) was added 20% palladium hydroxide on carbon (100 mg). The reaction was stirred under hydrogen at 1 atm for 15 minutes. The reaction was filtered and the filtrate concentrated under vacuum to provide the desired compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1N aqueous NaOH solution (150 mL, 150 mmol) was added to a solution of methyl 2,6-difluoro-3-(N-(propylsulfonyl)propylsulfonamido)benzoate (20.0 g, 50.1 mmol) in 4:1 THF/MeOH (250 mL, 0.2M). The reaction mixture was stirred at room temperature overnight. The majority of the organic solvents were then removed in vacuo (water bath temperature 35° C.). 1N HCl (150 mL) was slowly added to the mixture, and the resulting solid was filtered and rinsed with water (4×50 mL). The material was then washed with Et2O (4×15 mL) to give 2,6-difluoro-3-(propylsulfonamido)benzoic acid as a solid (10.7 g, 77% yield). 1H NMR (400 MHz, d6-DMSO) δ 9.74 (s, 1H), 7.57-7.50 (m, 1H), 7.23-7.17 (m, 1H), 3.11-3.06 (m, 2H), 1.79-1.69 (m, 2H), 0.98 (t, J=7.4 Hz, 3H). m/z (APCI-neg) M−1=278.0.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

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